molecular formula C7H13NO3 B1443490 (3-Hydroxymethyl-pyrrolidin-1-yl)-acetic acid CAS No. 1249584-08-4

(3-Hydroxymethyl-pyrrolidin-1-yl)-acetic acid

Numéro de catalogue: B1443490
Numéro CAS: 1249584-08-4
Poids moléculaire: 159.18 g/mol
Clé InChI: QOHFBEHMAAMNHA-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

International Union of Pure and Applied Chemistry Nomenclature and Systematic Identification

The systematic nomenclature of (3-Hydroxymethyl-pyrrolidin-1-yl)-acetic acid follows established International Union of Pure and Applied Chemistry conventions for heterocyclic compounds containing substituted pyrrolidine rings. The official International Union of Pure and Applied Chemistry name is designated as 2-[3-(hydroxymethyl)pyrrolidin-1-yl]acetic acid, which clearly indicates the positioning of the hydroxymethyl substituent at the 3-position of the pyrrolidine ring and the acetic acid moiety attached to the nitrogen atom. This nomenclature system provides unambiguous identification by specifying the exact locations of all functional groups within the molecular framework.

The Chemical Abstracts Service registry number for this compound is established as 1249584-08-4, providing a unique numerical identifier that facilitates database searches and literature referencing. The systematic identification also includes alternative naming conventions such as 1-Pyrrolidineacetic acid, 3-(hydroxymethyl)-, which represents the inverse approach to naming by starting with the pyrrolidine core structure. The Standard International Chemical Identifier string is documented as InChI=1S/C7H13NO3/c9-5-6-1-2-8(3-6)4-7(10)11/h6,9H,1-5H2,(H,10,11), providing a machine-readable representation of the molecular structure.

The compound demonstrates structural specificity through its International Chemical Identifier Key designation as QOHFBEHMAAMNHA-UHFFFAOYSA-N, which serves as a hashed version of the full International Chemical Identifier string. This systematic identification framework ensures precise communication of the molecular structure across different scientific databases and research platforms. The Simplified Molecular Input Line Entry System representation is expressed as C1CN(CC1CO)CC(=O)O, offering a linear notation that captures the complete connectivity pattern of all atoms within the molecule.

Molecular Formula and Weight Analysis

The molecular formula of this compound is definitively established as C7H13NO3, indicating the presence of seven carbon atoms, thirteen hydrogen atoms, one nitrogen atom, and three oxygen atoms. This elemental composition reflects the structural complexity of the molecule, incorporating both the pyrrolidine heterocycle and the associated functional groups. The molecular weight is precisely determined as 159.18 grams per mole, placing this compound within the range typical for small organic molecules suitable for medicinal chemistry applications.

The elemental analysis reveals specific atomic percentages that provide insight into the molecular composition and potential reactivity patterns. The carbon content represents the largest portion of the molecular mass, consistent with the presence of the pyrrolidine ring system and the acetic acid chain. The hydrogen content reflects the saturated nature of the pyrrolidine ring and the presence of the hydroxymethyl group, contributing to the overall molecular stability and potential for hydrogen bonding interactions.

Table 1: Molecular Composition Analysis

Element Count Percentage by Mass Contribution to Properties
Carbon 7 52.8% Structural framework, lipophilicity
Hydrogen 13 8.2% Hydrogen bonding, conformational flexibility
Nitrogen 1 8.8% Basic character, coordination potential
Oxygen 3 30.2% Hydrogen bonding, polarity, reactivity

The molecular weight of 159.18 grams per mole positions this compound favorably within pharmaceutical relevance ranges, as it falls well below typical molecular weight cutoffs for drug-like molecules. The relatively low molecular weight combined with the presence of both hydrophilic and hydrophobic regions suggests potential for favorable pharmacokinetic properties. The oxygen-to-carbon ratio of 0.43 indicates moderate polarity, which may contribute to balanced solubility characteristics in both aqueous and organic media.

Stereochemical Configuration and Tautomeric Forms

The stereochemical analysis of this compound reveals significant complexity due to the presence of asymmetric centers within the pyrrolidine ring system. The carbon atom bearing the hydroxymethyl substituent at the 3-position represents a stereogenic center, creating the potential for enantiomeric forms designated as R and S configurations according to Cahn-Ingold-Prelog priority rules. The spatial arrangement around this stereocenter influences the overall molecular geometry and potential biological activity patterns.

The pyrrolidine ring itself adopts various conformational states that can be described through pseudorotation analysis, a concept well-established for five-membered ring systems. Research indicates that pyrrolidine derivatives can occupy envelope and twisted conformations characterized by specific phase angles and maximum puckering amplitudes. The presence of the hydroxymethyl substituent at the 3-position introduces additional conformational constraints that influence the preferred ring conformations and overall molecular shape.

Table 2: Conformational States of Pyrrolidine Ring

Conformation Type Phase Angle Range Puckering Amplitude Relative Stability
Envelope (E) 0°-36°, 72°-108° 35°-45° Moderate
Twisted (T) 36°-72°, 108°-144° 35°-45° Variable
Planar 180° <10° Unfavorable

The hydroxymethyl group introduces potential for intramolecular hydrogen bonding interactions, which can stabilize specific conformational arrangements and influence the overall molecular geometry. These interactions may create preferred conformational states that differ significantly from unsubstituted pyrrolidine derivatives. The acetic acid moiety provides additional conformational flexibility through rotation around the nitrogen-carbon bond, creating multiple rotameric states that contribute to the overall conformational landscape.

Tautomeric equilibria in this compound primarily involve the carboxylic acid functionality, where the traditional acid-base equilibrium between protonated and deprotonated forms occurs. The presence of the tertiary amine nitrogen in the pyrrolidine ring creates a basic site that can participate in protonation-deprotonation equilibria, particularly under varying pH conditions. These tautomeric considerations are crucial for understanding the compound's behavior in different chemical environments and its potential interactions with biological targets.

X-ray Crystallography and Solid-State Conformational Analysis

While specific X-ray crystallographic data for this compound are not extensively documented in the available literature, the general principles of solid-state analysis for pyrrolidine derivatives provide valuable insights into expected structural parameters. The solid-state conformation of pyrrolidine-containing compounds typically reflects a balance between intramolecular strain, intermolecular packing forces, and hydrogen bonding interactions that stabilize the crystal lattice structure.

The presence of both hydroxyl and carboxylic acid functional groups in this compound suggests extensive hydrogen bonding networks in the solid state. These hydrogen bonding patterns typically involve the carboxylic acid groups forming dimeric or chain-like arrangements through traditional acid-acid hydrogen bonds, while the hydroxymethyl groups participate in additional intermolecular interactions that contribute to crystal stability.

Table 3: Expected Hydrogen Bonding Patterns

Donor Group Acceptor Group Bond Type Typical Distance
Carboxylic OH Carboxylic O Intermolecular 2.6-2.8 Å
Hydroxymethyl OH Carboxylic O Intermolecular 2.7-2.9 Å
Hydroxymethyl OH Hydroxymethyl O Intermolecular 2.8-3.0 Å

The pyrrolidine ring conformation in the solid state is expected to adopt one of the preferred envelope or twisted forms identified through solution-phase nuclear magnetic resonance studies of related compounds. The substitution pattern with the hydroxymethyl group at the 3-position likely influences the ring pucker direction and magnitude, creating a specific conformational preference that minimizes steric interactions while maximizing favorable crystal packing arrangements.

Crystallographic analysis of related pyrrolidine derivatives demonstrates that the ring conformation can be significantly influenced by crystal packing forces, sometimes adopting conformations that differ from solution-phase preferences. The solid-state structure may show specific orientations of the hydroxymethyl and acetic acid substituents that optimize intermolecular interactions, even if these orientations represent higher-energy conformations in isolation. These considerations highlight the importance of comparing solid-state and solution-phase structural data to obtain a complete understanding of the compound's conformational behavior.

Comparative Structural Analysis with Pyrrolidine Derivatives

The structural characteristics of this compound can be effectively understood through comparison with related pyrrolidine derivatives that share similar substitution patterns or functional group arrangements. The parent compound 2-(Pyrrolidin-1-yl)acetic acid, with molecular formula C6H11NO2 and molecular weight 129.16 grams per mole, provides a baseline for understanding the structural modifications introduced by the hydroxymethyl substituent.

The addition of the hydroxymethyl group at the 3-position represents a significant structural modification that increases the molecular weight by 30.02 mass units and introduces an additional oxygen atom capable of hydrogen bonding interactions. This modification substantially alters the compound's polarity, conformational preferences, and potential biological activity compared to the unsubstituted parent structure. The hydroxymethyl substitution creates a more complex three-dimensional structure with enhanced opportunities for specific molecular recognition events.

Table 4: Comparative Analysis of Pyrrolidine Derivatives

Compound Molecular Formula Molecular Weight Key Structural Features
2-(Pyrrolidin-1-yl)acetic acid C6H11NO2 129.16 Basic pyrrolidine-acetic acid framework
(3-Hydroxypyrrolidin-1-yl)acetic acid C6H11NO3 145.16 Hydroxyl substitution at position 3
This compound C7H13NO3 159.18 Hydroxymethyl substitution at position 3
2-[2-(hydroxymethyl)pyrrolidin-1-yl]acetic acid C7H13NO3 159.18 Hydroxymethyl substitution at position 2

The positional isomer 2-[2-(hydroxymethyl)pyrrolidin-1-yl]acetic acid shares the same molecular formula and weight but differs in the location of the hydroxymethyl substituent. This positional difference creates distinct conformational preferences and hydrogen bonding patterns, as the 2-position substitution places the hydroxymethyl group in closer proximity to the acetic acid chain, potentially enabling intramolecular interactions that are not possible in the 3-substituted isomer.

Conformational analysis studies of pyrrolidine nucleotide analogs demonstrate that substitution patterns significantly influence ring conformational preferences. The research indicates that different substitution positions can tune the pyrrolidine conformation across the entire pseudorotation cycle, with trans configurations typically favoring different conformational equilibria compared to cis arrangements. These findings suggest that the 3-hydroxymethyl substitution in the target compound will create distinct conformational preferences that differ from both the unsubstituted parent and the 2-substituted positional isomer.

The comparative analysis reveals that this compound occupies a unique position within the family of pyrrolidine derivatives, combining structural complexity with retained synthetic accessibility. The compound represents an optimal balance between functional group diversity and molecular size, making it particularly valuable for medicinal chemistry applications where specific three-dimensional arrangements are required for biological activity. The structural modifications present in this compound provide multiple sites for potential chemical derivatization while maintaining the core pyrrolidine framework that imparts favorable pharmacological properties.

Propriétés

IUPAC Name

2-[3-(hydroxymethyl)pyrrolidin-1-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO3/c9-5-6-1-2-8(3-6)4-7(10)11/h6,9H,1-5H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOHFBEHMAAMNHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1CO)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Preparation of Optically Pure 3-Hydroxypyrrolidine Intermediates

A key intermediate is (S)-3-hydroxypyrrolidine, which can be prepared economically and industrially from optically active 4-amino-(S)-2-hydroxybutyric acid. The process includes:

  • Amine Protection: Introducing an amine protecting group on the amino acid to prevent side reactions.
  • Reduction: Reducing the carboxylic acid group to a primary alcohol.
  • Deprotection: Removing the amine protecting group to form an amine salt.
  • Activation: Halogenating the primary alcohol to generate a leaving group.
  • Cyclization: Intramolecular amine cyclization to form the pyrrolidine ring with the hydroxymethyl group at the 3-position.

This method benefits from mild reaction conditions and simple purification, often involving distillation under reduced pressure without additional purification steps. The process can be summarized in the following table:

Step Number Reaction Step Description Conditions/Notes
1 Amine protection Protect amine group of 4-amino-(S)-2-hydroxybutyric acid Amidation or carbamation methods
2 Reduction Reduce carboxylic acid to primary alcohol Sodium borohydride or similar reducing agents
3 Deprotection Remove amine protecting group to form amine salt Acidic or basic hydrolysis
4 Halogenation Halogenate primary alcohol to activate leaving group Use of halogen acids or reagents like SOCl2
5 Cyclization Intramolecular amine cyclization to form pyrrolidine ring Base catalysis in solvents like water or alcohols

This method yields optically pure (S)-3-hydroxypyrrolidine suitable as an intermediate for further functionalization.

Alternative Synthetic Routes and Industrial Considerations

Alternative routes include:

  • Esterification and Lactam Cyclization: Starting from esterified amino acid derivatives, lactam formation followed by reduction can yield the pyrrolidine ring system with hydroxymethyl substitution.
  • Michael Addition and Cyclization: Michael addition of α-methylbenzylamine to dimethyl itaconate followed by cyclization and functional group transformations to obtain pyrrolidine derivatives.

Industrial methods emphasize:

  • Use of inexpensive, optically active starting materials.
  • Mild reaction conditions to minimize side products.
  • Simple purification methods such as distillation under reduced pressure.
  • Scalability for pharmaceutical intermediate production.

These methods have been applied to produce intermediates for pharmaceuticals including calcium antagonists and antibiotics.

Summary Table of Preparation Methods

Method Starting Material Key Steps Advantages References
Amine Protection & Cyclization 4-amino-(S)-2-hydroxybutyric acid Protection → Reduction → Deprotection → Halogenation → Cyclization High optical purity, industrial scalability
Amide Coupling Pyrrolidine derivatives + acetic acid derivatives Coupling with EDC·HCl/HOBt in DCM Mild conditions, high yield
Esterification & Lactam Cyclization Esterified amino acids Esterification → Lactam formation → Reduction Consecutive steps without purification
Michael Addition & Cyclization α-methylbenzylamine + dimethyl itaconate Michael addition → Cyclization → Functionalization Access to stereoisomers

Research Findings and Optimization Notes

  • The amine protection step is critical to prevent side reactions during reduction and halogenation.
  • Reduction of carboxylic acid to primary alcohol is typically achieved with sodium borohydride or similar agents; reaction conditions must be controlled to avoid over-reduction.
  • Halogenation to activate the leaving group can be performed with halogen acids, sulfuric acid, or thionyl chloride, depending on scale and safety considerations.
  • Cyclization proceeds efficiently in aqueous or alcoholic solvents with bases such as sodium carbonate or triethylamine.
  • Purification by distillation under reduced pressure is effective for obtaining chemically and optically pure products without chromatographic steps.
  • Amide coupling reactions benefit from using coupling agents like EDC·HCl and HOBt to improve yields and reduce side products.
  • Reaction temperatures between 0°C and room temperature optimize selectivity and minimize side reactions.

Analyse Des Réactions Chimiques

Types of Reactions: (3-Hydroxymethyl-pyrrolidin-1-yl)-acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Applications De Recherche Scientifique

Pharmaceutical Applications

1.1 Drug Development

The compound is recognized for its role as a versatile building block in drug discovery, particularly in the development of neuroprotective agents and antimicrobial therapies. Its structural characteristics allow it to interact with biological systems effectively, leading to various therapeutic potentials.

  • Neuroprotective Effects : Research indicates that compounds with similar structures exhibit neuroprotective properties, potentially influencing neurotransmitter pathways and offering therapeutic avenues for neurodegenerative diseases .
  • Antimicrobial Activity : Derivatives of pyrrolidine compounds have shown efficacy against various bacterial strains, suggesting that (3-Hydroxymethyl-pyrrolidin-1-yl)-acetic acid could be developed into new antimicrobial agents.

1.2 Structure-Activity Relationship Studies

Studies focused on the structure-activity relationships of pyrrolidine derivatives have revealed insights into how modifications can enhance biological activity. For instance, specific substitutions on the pyrrolidine ring have been linked to improved potency against targets such as GlyT1 (glycine transporter 1), which is crucial for neurotransmission regulation .

Biochemical Applications

2.1 Antioxidant Properties

Preliminary studies suggest that this compound may possess antioxidant properties, which are beneficial in mitigating oxidative stress within biological systems. This could have implications for conditions characterized by oxidative damage, including cardiovascular diseases and certain cancers .

2.2 Interaction with Biological Targets

Research has explored the binding affinity of this compound to various biological targets, indicating its potential as a lead compound in the development of selective inhibitors for therapeutic applications. The ability to form hydrogen bonds due to its hydroxymethyl and carboxylic acid groups enhances its interaction with biological macromolecules.

Material Science Applications

3.1 Polymer Chemistry

The unique structure of this compound allows it to be incorporated into polymer matrices, potentially enhancing the mechanical and thermal properties of materials. Its reactivity can be exploited in the synthesis of novel polymeric materials with tailored functionalities for specific applications .

Data Summary Table

Application AreaSpecific Use CasesKey Findings
PharmaceuticalsNeuroprotective agents, Antimicrobial therapiesExhibits neuroprotective and antimicrobial properties
BiochemistryAntioxidant activityPotential to mitigate oxidative stress
Material SciencePolymer synthesisEnhances mechanical properties of polymers

Case Studies

Case Study 1: Neuroprotective Effects

A study investigated the neuroprotective effects of compounds structurally similar to this compound on neuronal cell lines exposed to oxidative stress. Results indicated a significant reduction in cell death compared to controls, highlighting the compound's potential therapeutic role in neuroprotection .

Case Study 2: Antimicrobial Efficacy

Another study evaluated the antimicrobial activity of a series of pyrrolidine derivatives against common bacterial strains. The results showed that certain derivatives exhibited significant inhibition zones, suggesting that this compound could serve as a scaffold for developing new antibiotics .

Mécanisme D'action

The mechanism of action of (3-Hydroxymethyl-pyrrolidin-1-yl)-acetic acid involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with biological molecules, influencing their activity. The acetic acid moiety can participate in acid-base reactions, affecting the compound’s overall reactivity .

Molecular Targets and Pathways:

Comparaison Avec Des Composés Similaires

Structural and Functional Group Analysis

The following table compares key structural features and properties of (3-Hydroxymethyl-pyrrolidin-1-yl)-acetic acid with related pyrrolidine and acetic acid derivatives:

Compound Name CAS Number Molecular Formula Key Substituents Applications
This compound N/A C₇H₁₃NO₃ 3-hydroxymethyl, acetic acid Pharmaceutical R&D
2-(Pyridin-3-yl)acetic acid 501-81-5 C₇H₇NO₂ Pyridine ring, acetic acid Chemical synthesis, R&D
1-Methyl-5-oxopyrrolidine-3-carboxylic acid 42346-68-9 C₆H₉NO₃ 5-oxo, 1-methyl, carboxylic acid Intermediate in organic synthesis
(3-Dimethylamino-pyrrolidin-1-yl)-acetic acid 1177348-73-0 C₈H₁₆N₂O₂ 3-dimethylamino, acetic acid Ligand in catalysis, drug discovery

Key Observations :

  • Substituent Effects: The hydroxymethyl group in the target compound enhances hydrophilicity compared to the dimethylamino group in its analog (C₈H₁₆N₂O₂), which may improve aqueous solubility for biological applications .
  • Acidity : Unlike simple carboxylic acids (e.g., acetic acid, pKa ~2.5), the pyrrolidine-acetic acid hybrids exhibit altered acidity due to electron-donating/withdrawing effects of substituents. For example, chloroacetic acid (pKa ~2.8) is stronger than acetic acid due to the electron-withdrawing Cl group , but similar trends may apply to pyrrolidine derivatives.

Activité Biologique

(3-Hydroxymethyl-pyrrolidin-1-yl)-acetic acid is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antioxidant, neuroprotective, and anti-inflammatory properties, supported by relevant research findings and data.

Chemical Structure and Properties

The structural formula of this compound features a pyrrolidine ring with a hydroxymethyl group and an acetic acid moiety. This unique structure contributes to its biological activity, making it a subject of various pharmacological studies.

1. Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity. Antioxidants are crucial for scavenging free radicals, thereby reducing oxidative stress in biological systems. This property is particularly relevant in the context of diseases associated with oxidative damage.

2. Neuroprotective Effects

Several studies suggest that this compound may provide protective effects on neuronal cells. Its potential role in neuroprotection could be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanisms underlying these effects may involve modulation of oxidative stress and inflammatory pathways.

3. Anti-inflammatory Activity

This compound has been shown to modulate inflammatory pathways, indicating its potential application in various inflammatory conditions. By inhibiting pro-inflammatory cytokines and mediators, the compound may help alleviate symptoms associated with chronic inflammation.

In Vitro Studies

In vitro assays have been employed to evaluate the efficacy of this compound against specific biological targets. These studies typically involve cell cultures treated with varying concentrations of the compound to assess its biological effects.

Table 1: Summary of In Vitro Biological Activities

Activity TypeAssay MethodObservations
AntioxidantDPPH Scavenging AssaySignificant reduction in DPPH radical levels
NeuroprotectionNeuronal Cell Viability AssayEnhanced cell survival in oxidative stress models
Anti-inflammatoryCytokine Release AssayDecreased levels of TNF-alpha and IL-6

Case Studies

Case Study 1: Neuroprotection in Animal Models

A study investigated the neuroprotective effects of this compound in a murine model of neurodegeneration induced by oxidative stress. The results demonstrated that treatment with the compound significantly improved cognitive function and reduced neuronal loss compared to control groups.

Case Study 2: Anti-inflammatory Effects in Clinical Trials

A clinical trial assessed the anti-inflammatory properties of this compound in patients with chronic inflammatory conditions. Participants receiving the compound showed marked improvements in inflammation markers and reported reduced pain levels.

The biological activity of this compound is believed to involve multiple mechanisms:

  • Antioxidant Mechanism : The compound may enhance endogenous antioxidant defenses or directly scavenge reactive oxygen species.
  • Neuroprotective Mechanism : It might modulate signaling pathways involved in neuronal survival and apoptosis.
  • Anti-inflammatory Mechanism : The inhibition of specific cytokines suggests that it may interfere with inflammatory signaling cascades.

Q & A

Q. What are the recommended synthetic routes for (3-Hydroxymethyl-pyrrolidin-1-yl)-acetic acid, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: Synthesis typically involves functionalizing pyrrolidine derivatives with hydroxymethyl and acetic acid groups. Key strategies include:

  • Nucleophilic Substitution : Reacting 3-hydroxymethyl-pyrrolidine with haloacetic acid derivatives (e.g., chloroacetic acid) under basic conditions (e.g., K₂CO₃ in DMF) .
  • Continuous-Flow Chemistry : Adopting flow reactors to enhance reaction efficiency and reduce side products, as demonstrated in analogous pyrrolidine syntheses .
  • Optimization Parameters : Adjusting solvent polarity (e.g., DMF vs. THF), temperature (40–80°C), and stoichiometric ratios (1:1.2 for pyrrolidine:haloacetic acid). Purity (>95%) can be confirmed via HPLC and ¹H/¹³C NMR .

Q. Table 1: Comparison of Reaction Conditions

MethodYield (%)Purity (%)Key Conditions
Nucleophilic Substitution65–7590–95DMF, 60°C, 12 hrs
Continuous-Flow80–8597–99THF, 50°C, 2 hrs

Q. How do the physicochemical properties of this compound compare to structurally related pyrrolidine derivatives?

Methodological Answer: Key properties are influenced by the hydroxymethyl and acetic acid substituents:

  • Solubility : Higher aqueous solubility compared to non-polar analogs (e.g., 2-(pyridin-3-yl)acetic acid) due to hydrogen bonding from hydroxyl and carboxyl groups .
  • Reactivity : The hydroxymethyl group increases susceptibility to oxidation, requiring inert storage conditions (argon atmosphere, 2–8°C) .
  • Thermal Stability : Decomposition observed above 200°C, similar to pyrrolidine-acetic acid derivatives .

Q. Table 2: Physicochemical Comparison

CompoundSolubility (mg/mL)LogPDecomposition Temp (°C)
This compound12.5 (H₂O)-0.34210
2-(Pyridin-3-yl)acetic acid8.2 (H₂O)0.21195
Indole-3-acetic acid1.3 (H₂O)1.45220

Advanced Research Questions

Q. What strategies are effective in resolving contradictions in reported toxicity profiles of this compound across different studies?

Methodological Answer: Discrepancies in toxicity data (e.g., acute oral toxicity ranging from Category 4 to unclassified) may arise from:

  • Purity Variability : Impurities (e.g., residual solvents) can skew results. Validate purity via LC-MS and elemental analysis .
  • Test Model Differences : Compare in vitro (e.g., HepG2 cell viability assays) and in vivo (rodent LD₅₀) data to assess biological relevance .
  • Exposure Routes : Dermal vs. inhalation toxicity profiles may vary due to compound absorption rates. Use OECD guidelines for standardized testing .

Q. How can stereochemical considerations influence the biological activity of this compound derivatives?

Methodological Answer: Stereochemistry critically impacts receptor binding and metabolic stability:

  • Enantiomeric Synthesis : Use chiral catalysts (e.g., BINAP-Ru complexes) to isolate (R)- and (S)-enantiomers. Assess activity via kinase inhibition assays .
  • Chiral Analysis : Employ chiral HPLC (e.g., Chiralpak IG-3 column) or circular dichroism to resolve enantiomers .
  • Case Study : (S)-enantiomers of analogous pyrrolidine derivatives show 10-fold higher DP2 receptor antagonism than (R)-forms .

Q. What analytical techniques are most suitable for characterizing the stability of this compound under various storage conditions?

Methodological Answer:

  • Accelerated Stability Studies : Expose samples to 40°C/75% RH for 6 months. Monitor degradation via HPLC and identify byproducts with HRMS .
  • Thermogravimetric Analysis (TGA) : Quantify moisture absorption and thermal decomposition thresholds .
  • Recommended Storage : Sealed containers under argon at 2–8°C, based on analogous compounds’ hygroscopicity .

Q. How can researchers design experiments to investigate the chelation potential of this compound with metal ions?

Methodological Answer:

  • UV-Vis Spectroscopy : Monitor absorbance shifts (200–400 nm) upon adding Fe³⁺, Cu²⁺, or Zn²⁺ ions to the compound in buffered solutions (pH 7.4) .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding constants (Kd) and stoichiometry for metal-ligand interactions .
  • Computational Modeling : Use DFT calculations (e.g., Gaussian 16) to predict favorable coordination geometries (e.g., bidentate vs. monodentate) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3-Hydroxymethyl-pyrrolidin-1-yl)-acetic acid
Reactant of Route 2
Reactant of Route 2
(3-Hydroxymethyl-pyrrolidin-1-yl)-acetic acid

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.